

# Introduction to 2-Propylacrylic Acid and its Spectroscopic Characterization

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## Compound of Interest

Compound Name: 2-Propylacrylic acid

CAS No.: 5650-75-9

Cat. No.: B1599054

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**2-Propylacrylic acid** (C<sub>6</sub>H<sub>10</sub>O<sub>2</sub>) is an unsaturated carboxylic acid with a molecular weight of 114.14 g/mol. Its structure, featuring a carbon-carbon double bond in conjugation with a carboxylic acid functional group, presents a rich landscape for spectroscopic investigation. Understanding the precise arrangement of atoms and functional groups is paramount for its application in various chemical syntheses and as a potential building block in pharmaceutical development. Spectroscopic analysis provides a non-destructive means to confirm the identity, purity, and structure of **2-propylacrylic acid**. This guide will walk through the key spectroscopic signatures of this molecule.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

## Experimental Protocol: Acquiring the IR Spectrum

A typical procedure for obtaining an IR spectrum of a liquid sample like **2-propylacrylic acid** using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer is

as follows:

- **Instrument Preparation:** Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics. The ATR crystal (typically diamond or germanium) should be clean.
- **Background Scan:** A background spectrum of the empty ATR crystal is recorded. This accounts for any atmospheric or instrumental interferences.
- **Sample Application:** A small drop of **2-propylacrylic acid** is placed directly onto the ATR crystal.
- **Spectrum Acquisition:** The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.
- **Data Processing:** The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Data Interpretation and Key Vibrational Modes

The infrared spectrum of **2-propylacrylic acid** is characterized by several key absorption bands that confirm its structure.

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode
~3100-2500	Broad	O-H stretch (of the carboxylic acid)
~2960	Medium-Strong	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (of the carboxylic acid)
~1650	Medium	C=C stretch (alkene)
~1420	Medium	O-H bend (in-plane)
~1250	Strong	C-O stretch
~980	Strong	=C-H bend (out-of-plane, trans)

- **O-H Stretch (Carboxylic Acid):** The very broad absorption observed in the 3100-2500 cm<sup>-1</sup> region is a hallmark of the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer.
- **C=O Stretch (Carboxylic Acid):** A strong, sharp absorption band around 1710 cm<sup>-1</sup> is indicative of the carbonyl (C=O) stretching vibration of the conjugated carboxylic acid.
- **C=C Stretch (Alkene):** The absorption at approximately 1650 cm<sup>-1</sup> corresponds to the C=C stretching vibration of the alkene. Its intensity is enhanced due to conjugation with the carbonyl group.
- **=C-H Bend (Out-of-plane):** The strong band at around 980 cm<sup>-1</sup> is characteristic of the out-of-plane bending of the hydrogen atoms on a trans-disubstituted double bond, confirming the (E)-stereochemistry of the molecule.

## Molecular Structure and Key IR Absorptions

Caption: Key IR absorptions of **2-propylacrylic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

## Experimental Protocol: NMR Spectrum Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-propylacrylic acid** in about 0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in an NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for  $^1\text{H}$  and  $^{13}\text{C}$  nuclei.
- **$^1\text{H}$  NMR Acquisition:** A standard one-pulse experiment is typically sufficient. Key parameters to set include the number of scans, relaxation delay, and spectral width.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled experiment is commonly used to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required for  $^{13}\text{C}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- **Data Processing:** The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

## $^1\text{H}$ NMR Data and Interpretation

The  $^1\text{H}$  NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
12.1	Singlet	1H	COOH
7.08	Triplet of Triplets	1H	=CH-
5.83	Doublet of Triplets	1H	=CH-
2.21	Quartet	2H	-CH <sub>2</sub> -
1.50	Sextet	2H	-CH <sub>2</sub> -
0.94	Triplet	3H	-CH <sub>3</sub>

- Carboxylic Acid Proton (12.1 ppm): The highly deshielded singlet at 12.1 ppm is characteristic of the acidic proton of the carboxylic acid group.
- Olefinic Protons (7.08 and 5.83 ppm): The two protons on the double bond are diastereotopic and thus have different chemical shifts. The downfield signal at 7.08 ppm corresponds to the proton  $\alpha$  to the carbonyl group, which is deshielded by the electron-withdrawing nature of the carbonyl. The upfield signal at 5.83 ppm is the proton  $\beta$  to the carbonyl. The coupling between these two protons and the adjacent methylene group results in the observed complex multiplicities.
- Aliphatic Protons (2.21, 1.50, and 0.94 ppm): These signals correspond to the propyl group. The quartet at 2.21 ppm is the methylene group adjacent to the double bond. The sextet at 1.50 ppm is the middle methylene group, and the triplet at 0.94 ppm is the terminal methyl group.

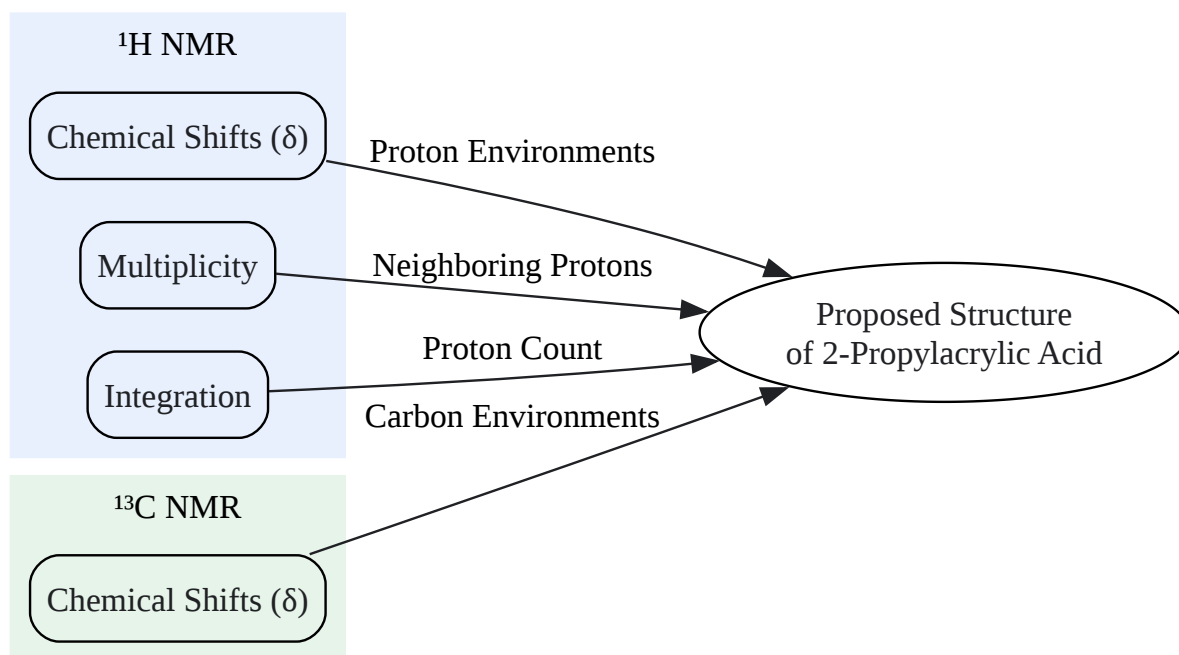
## <sup>13</sup>C NMR Data and Interpretation

The <sup>13</sup>C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

| Chemical Shift ( $\delta$ , ppm) | Assignment | | :--- | :--- | :--- | | 172.0 | C=O | | 149.5 | =CH- | | 121.0 | =CH- | | 34.5 | -CH<sub>2</sub>- | | 21.5 | -CH<sub>2</sub>- | | 13.5 | -CH<sub>3</sub> |

- Carbonyl Carbon (172.0 ppm): The downfield signal at 172.0 ppm is characteristic of the carbonyl carbon of the carboxylic acid.
- Olefinic Carbons (149.5 and 121.0 ppm): The two signals in the olefinic region correspond to the two carbons of the double bond.
- Aliphatic Carbons (34.5, 21.5, and 13.5 ppm): These signals represent the three carbons of the propyl group, with the chemical shifts decreasing as the distance from the electron-withdrawing double bond and carboxylic acid group increases.

## NMR-based Structural Elucidation Workflow



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Caption: Workflow for structural elucidation using NMR data.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural analysis.

## Experimental Protocol: Mass Spectrum Acquisition

A common method for analyzing a relatively volatile compound like **2-propylacrylic acid** is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

- **Sample Introduction:** A dilute solution of **2-propylacrylic acid** is injected into the GC, where it is vaporized and separated from the solvent and any impurities.
- **Ionization:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI, high-energy electrons bombard the molecules, causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus  $m/z$ .

## Mass Spectrum Data and Interpretation

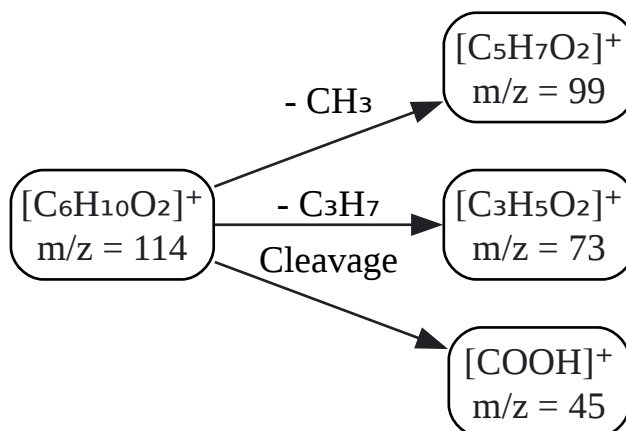
The mass spectrum of **2-propylacrylic acid** shows a molecular ion peak and several characteristic fragment ions.

$m/z$	Relative Intensity (%)	Proposed Fragment
114	25	$[M]^+$ (Molecular Ion)
99	100	$[M - CH_3]^+$
73	80	$[M - C_3H_7]^+$
45	60	$[COOH]^+$

- **Molecular Ion Peak ( $[M]^+$ ):** The peak at  $m/z$  114 corresponds to the molecular weight of **2-propylacrylic acid**, confirming its elemental composition.
- **Key Fragment Ions:** The fragmentation pattern provides further structural information. The loss of a methyl group ( $CH_3$ ) results in the peak at  $m/z$  99. The loss of a propyl group ( $C_3H_7$ ) gives rise to the peak at  $m/z$  73. The peak at  $m/z$  45 is characteristic of the carboxylic acid

functional group. The base peak at  $m/z$  99 suggests that the loss of the methyl group is a particularly favorable fragmentation pathway.

## Fragmentation Pathway of 2-Propylacrylic Acid



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Caption: Proposed fragmentation pathway in EI-MS.

## Conclusion

The combined application of IR,  $^1H$  NMR,  $^{13}C$  NMR, and Mass Spectrometry provides a comprehensive and unambiguous structural elucidation of **2-propylacrylic acid**. Each technique offers complementary information, from the identification of functional groups by IR to the detailed carbon-hydrogen framework from NMR and the molecular weight and fragmentation pattern from MS. This guide has outlined the theoretical basis, experimental considerations, and data interpretation for the spectroscopic analysis of this compound, providing a valuable resource for researchers in the chemical and pharmaceutical sciences.

## References

- National Institute of Standards and Technology (NIST). (n.d.). 2-Hexenoic acid. NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
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